molecular formula C17H17ClN4O2 B2395020 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide CAS No. 1251578-40-1

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B2395020
CAS No.: 1251578-40-1
M. Wt: 344.8
InChI Key: VVPYIFVMCJQGTB-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a chlorophenyl group, and a pyridine moiety

Scientific Research Applications

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and reactivity.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Biochemical Analysis

Biochemical Properties

It is known that the compound plays a role in biochemical reactions .

Cellular Effects

The effects of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects have not been reported, high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the imidazolidinone intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, and sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide: shares similarities with other imidazolidinone derivatives and pyridine-containing compounds.

    3-chlorophenyl derivatives: These compounds often exhibit similar reactivity and biological activity due to the presence of the chlorophenyl group.

    Pyridine derivatives: Compounds containing the pyridine moiety are widely studied for their diverse chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-12-4-2-7-15(19-12)20-16(23)11-21-8-9-22(17(21)24)14-6-3-5-13(18)10-14/h2-7,10H,8-9,11H2,1H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPYIFVMCJQGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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